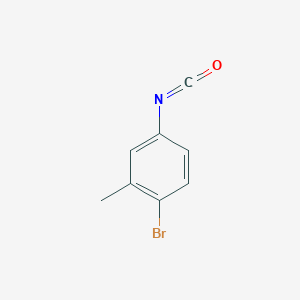

1-Bromo-4-isocyanato-2-methylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzene derivatives typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For example, 1-Bromo-2,4-dinitrobenzene can be synthesized from bromobenzene through nitration in water, achieving high yields and purity, which suggests a possible pathway for synthesizing compounds like 1-Bromo-4-isocyanato-2-methylbenzene through similar nitration and subsequent modification steps (Xuan et al., 2010).

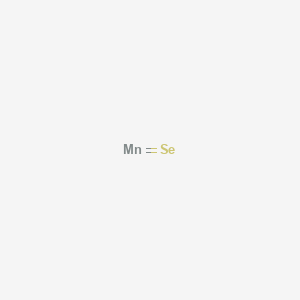

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives, including their crystal structure and conformation, provides insights into their reactivity and properties. Studies on compounds like 1-bromo-4-methylselenobenzene have shown that these molecules can be essentially planar, with minimal rotation out of the benzene ring plane, hinting at the potential structural characteristics of 1-Bromo-4-isocyanato-2-methylbenzene (Sørensen & Stuhr-Hansen, 2009).

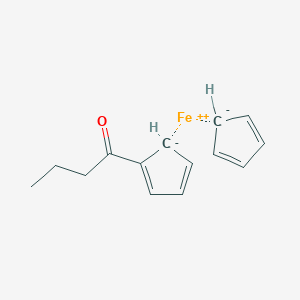

Chemical Reactions and Properties

Brominated aromatic compounds participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. For instance, CuI-catalyzed domino processes can transform 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans, showcasing the reactivity of brominated intermediates in synthesizing complex aromatic structures (Lu et al., 2007).

Physical Properties Analysis

The physical properties of brominated benzene derivatives, such as melting points and crystal structures, vary significantly based on molecular symmetry and intermolecular interactions. For example, differences in the melting points of dibromobenzene isomers are attributed to their molecular symmetry and the presence of halogen bonds, which could similarly affect the physical properties of 1-Bromo-4-isocyanato-2-methylbenzene (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of brominated aromatic compounds are influenced by the presence of bromine, which affects their reactivity towards nucleophilic substitution, electrophilic addition, and coupling reactions. The synthesis and characterization of various bromobenzene derivatives underline the versatile reactivity of these compounds, suggesting that 1-Bromo-4-isocyanato-2-methylbenzene would exhibit similar chemical behaviors (Weller & Hanzlik, 1988).

Wissenschaftliche Forschungsanwendungen

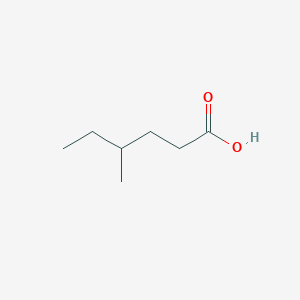

Thermochemical Properties and Computational Chemistry

Research on halogen-substituted methylbenzenes, including 1-bromo-4-isocyanato-2-methylbenzene, has explored their thermochemical properties such as vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the compound's stability and reactivity under various conditions. Computational methods, including quantum-chemical calculations, have been employed to predict gas-phase enthalpies of formation and to develop group-additivity procedures for estimating these thermochemical properties. This research provides foundational knowledge for further applications of 1-bromo-4-isocyanato-2-methylbenzene in synthesis and material science (Verevkin et al., 2015).

Organic Synthesis and Medicinal Chemistry

The synthesis of derivatives of bromo-substituted methylbenzenes, including 1-bromo-4-isocyanato-2-methylbenzene, plays a significant role in the development of medicinal agents, organic dyes, and organic electroluminescent materials. Such compounds are often used as intermediates in the synthesis of more complex molecules. The high yields and purity achieved in these syntheses, coupled with detailed structural characterization, underscore the importance of these compounds in organic chemistry and pharmaceutical development (Jiaming Xuan et al., 2010).

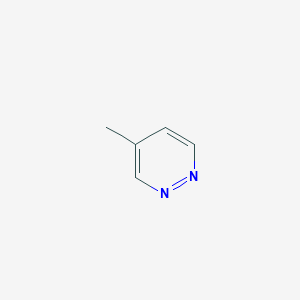

Crystallography and Material Science

Crystallographic studies of bromo-substituted methylbenzenes, including analogs of 1-bromo-4-isocyanato-2-methylbenzene, have provided insights into their molecular geometry and intermolecular interactions. These studies are vital for designing materials with specific properties, such as organic semiconductors, catalysts, or components of electronic devices. Understanding the crystal packing, hydrogen bonding patterns, and other non-covalent interactions enables scientists to tailor materials for specific applications (H. Sørensen & N. Stuhr-Hansen, 2009).

Polymer and Solar Cell Research

The incorporation of bromo-substituted methylbenzenes into polymer matrices has been investigated to enhance the properties of polymer solar cells. Specifically, studies on compounds like 1-bromo-4-isocyanato-2-methylbenzene aim to improve charge transfer and electron transfer processes in polymer solar cells, leading to higher power conversion efficiencies. These improvements are attributed to the formation of charge transfer complexes and the reduction of excitonic recombination, demonstrating the potential of such compounds to enhance the performance of renewable energy technologies (G. Fu et al., 2015).

Safety and Hazards

The safety data sheet for “1-Bromo-4-isocyanato-2-methylbenzene” indicates that it is dangerous . It has hazard statements H302-H312-H315-H319-H332-H334-H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of 1-Bromo-4-isocyanato-2-methylbenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

1-Bromo-4-isocyanato-2-methylbenzene interacts with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a free radical reaction occurs, leading to the formation of a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position, forming succinimide . The compound can also react via an SN2 pathway if it is a primary benzylic halide, or via an SN1 pathway if it is a secondary or tertiary benzylic halide .

Pharmacokinetics

Its physical properties such as density (1507 g/mL at 25ºC), boiling point (245ºC), and vapor pressure (00094mmHg at 25°C) suggest that it may have low bioavailability .

Result of Action

Given its mode of action, it can be inferred that it may lead to the formation of new compounds through reactions at the benzylic position .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-isocyanato-2-methylbenzene can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, as suggested by its boiling point Additionally, its stability may be influenced by the presence of other reactive species in the environment

Eigenschaften

IUPAC Name |

1-bromo-4-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFMPMKATOGAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409784 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isocyanato-2-methylbenzene | |

CAS RN |

1591-97-5 | |

| Record name | 1-bromo-4-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.